molecular formula C5H3F2N B073466 2,6-Difluoropyridine CAS No. 1513-65-1

2,6-Difluoropyridine

Cat. No.: B073466
CAS No.: 1513-65-1
M. Wt: 115.08 g/mol
InChI Key: MBTGBRYMJKYYOE-UHFFFAOYSA-N
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Description

2,6-Difluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the pyridine ring. This compound has the molecular formula C5H3F2N and a molecular weight of 115.08 g/mol . It is a clear, colorless to pale yellow liquid with a boiling point of approximately 124.5°C

Biochemical Analysis

Biochemical Properties

It has been used in the preparation of poly (pyridine ether)s via polycondensation with silylated 1,1,1- tris (4-hydroxyphenyl)ethane . This suggests that 2,6-Difluoropyridine may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known that this compound can undergo Lithium diisopropylamide (LDA)-mediated ortholithiations in tetrahydrofuran at -78°C . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is a liquid at room temperature and has a boiling point of 124.5 °C/743 mmHg . This suggests that this compound may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoropyridine can be synthesized through several methods. One common method involves the fluorination of 2,6-dichloropyridine using potassium fluoride in the presence of a phase-transfer catalyst such as 18-crown-6. The reaction is typically carried out in a high-boiling solvent like sulfolane at elevated temperatures (180-188°C) for several hours . The product is then purified through distillation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoropyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and metal-catalyzed cross-coupling reactions. The presence of fluorine atoms makes the pyridine ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a variety of substituted pyridines, while cross-coupling reactions can produce complex aromatic compounds .

Comparison with Similar Compounds

2,6-Difluoropyridine can be compared with other fluorinated pyridines such as 2-fluoropyridine, 3-fluoropyridine, and pentafluoropyridine. While all these compounds share the common feature of fluorine substitution on the pyridine ring, their chemical properties and reactivity can vary significantly:

The unique positioning of the fluorine atoms in this compound provides a balance between reactivity and stability, making it a versatile compound in various applications.

Properties

IUPAC Name

2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTGBRYMJKYYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164755
Record name 2,6-Difluoropyridine
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Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1513-65-1
Record name 2,6-Difluoropyridine
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Record name 2,6-Difluoropyridine
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Record name 1513-65-1
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Record name 2,6-Difluoropyridine
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Record name 2,6-DIFLUOROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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